Trans-3-Amino-1-boc-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hydroxyl group on the piperidine ring. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological pathways.
Trans-3-Amino-1-boc-4-hydroxypiperidine can be synthesized through various chemical pathways, primarily involving the manipulation of piperidine derivatives. The compound is commonly utilized as an intermediate in pharmaceutical synthesis.
This compound is classified as an amino alcohol and falls under the category of heterocyclic compounds due to its piperidine ring structure. It exhibits characteristics typical of both amines and alcohols, making it versatile for further chemical modifications.
The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine can be achieved through several methods:
The synthetic routes often involve solvents such as dichloromethane or methanol, and reagents like di-tert-butyl dicarbonate for Boc protection and sodium borohydride for reduction processes. Reaction conditions are typically optimized for yield and purity, with purification steps such as recrystallization or chromatography employed to isolate the desired product.
Trans-3-Amino-1-boc-4-hydroxypiperidine has a unique molecular structure characterized by:
The molecular formula for trans-3-Amino-1-boc-4-hydroxypiperidine is . Its molecular weight is approximately 202.26 g/mol. The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Trans-3-Amino-1-boc-4-hydroxypiperidine can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions used in each reaction.
Trans-3-Amino-1-boc-4-hydroxypiperidine primarily targets neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
The mechanism involves binding to GABA receptors, enhancing their activity by increasing chloride ion influx into neurons. This leads to hyperpolarization of the cell membrane and reduced neuronal excitability. The modulation of GABAergic pathways has implications in treating conditions like anxiety and epilepsy.
Trans-3-Amino-1-boc-4-hydroxypiperidine typically appears as a white crystalline solid. Its melting point and solubility characteristics vary based on purity and specific synthesis methods.
The compound exhibits reactivity typical of both amines and alcohols, allowing it to participate in various chemical transformations. It is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Relevant data includes:
Trans-3-Amino-1-boc-4-hydroxypiperidine has several applications in scientific research:
The strategic application of protecting groups is essential for regioselective functionalization of trans-3-amino-4-hydroxypiperidine. The tert-butoxycarbonyl (Boc) group serves as the primary amine protector due to its orthogonal stability and clean acidolytic removal under mild conditions (HCl/dioxane or TFA/CH₂Cl₂) without affecting the piperidine hydroxyl functionality [6]. Alternative protecting groups include:
Table 1: Protection Group Performance Comparison
Protecting Group | Introduction Reagent | Cleavage Conditions | Yield (%) | Compatibility Issues |
---|---|---|---|---|
Boc | Di-tert-butyl dicarbonate | TFA (0-5°C), HCl/dioxane | 85-92 | Strong nucleophiles |
Cbz | Cbz-Cl, Na₂CO₃ | H₂/Pd-C, ethanol | 78-84 | Sulfur-containing compounds |
Fmoc | Fmoc-OSu, NaHCO₃ | 20% piperidine/DMF | 80-88 | Strong bases |
Critical considerations involve the hydroxyl group's propensity for unintended side reactions during amine protection. Efficient protocols utilize temporary silyl protection (e.g., TBSCl/imidazole) of the alcohol before Boc installation, followed by fluoride-mediated desilylation (TBAF/THF) [6] [8]. This sequential approach enables isolation yields exceeding 85% for the doubly protected intermediate.
Achieving the trans-configuration requires stereocontrolled methods due to the compound's biological activity dependence on relative stereochemistry. Two predominant approaches exist:
Chemical Reduction: Sodium borohydride reduction of N-Boc-3-aminopiperidin-4-one proceeds through a chelation-controlled mechanism where the Boc group directs hydride delivery to the carbonyl face anti to the nitrogen substituent. Methanol solvent at -78°C provides optimal stereoselectivity (trans:cis = 12:1) and 95% conversion within 4 hours [5]. Post-reduction, crystallization from ethyl acetate/hexane mixtures upgrades diastereomeric purity to >99% trans isomer .
Biocatalytic Resolution: Lipase AK (Pseudomonas fluorescens) and Candida antarctica lipase A catalyze enantioselective O-acetylation of racemic trans-hydroxy esters in diisopropyl ether at 45°C. The (3R,4R)-enantiomer undergoes preferential acetylation (E > 200), leaving the desired (3S,4S)-alcohol with >99% ee at 45-50% conversion [5]. This method is particularly valuable for accessing both enantiomers from a single racemic precursor.
Boc protection efficiency depends critically on reagent selection, stoichiometry, and reaction medium:
Table 2: Boc Installation Optimization Parameters
Variable | Condition A | Condition B | Condition C | Optimal Condition |
---|---|---|---|---|
Reagent | Boc₂O (1.3 eq) | Boc-ON (1.5 eq) | Boc₂O (1.1 eq) | Boc₂O (1.1 eq) |
Solvent | CH₂Cl₂ (anhydrous) | THF/H₂O (9:1) | Ethyl acetate | CH₂Cl₂ (anhydrous) |
Base | Triethylamine (2.5 eq) | Na₂CO₃ (2.0 eq) | DMAP (0.1 eq) | Triethylamine (2.0 eq) |
Temperature | 0°C → 25°C | 25°C | 0°C | 0°C → 25°C |
Yield | 95% | 88% | 82% | 95% |
Scale-up considerations include in situ byproduct removal via aqueous washes and crystallization-driven purification using heptane/MTBE mixtures, achieving >99.5% purity with 85% recovery [6] [8].
Ring Expansion Tactics: 4-Hydroxypyrrolidine derivatives undergo ring expansion via Beckmann rearrangement or aziridinium ion intermediates. Treatment of N-Boc-4-aminotetrahydrofuran-3-ol with mesyl chloride forms an aziridinium species that opens regioselectively upon cyanide addition, followed by hydrogenation to install the piperidine amino group [4]. While elegant, this 5-step sequence suffers from moderate overall yields (28-35%) and requires meticulous chirality transfer control.
Biocatalytic Approaches: Carbonyl reductases from Saccharomyces cerevisiae (YDR541C) reduce N-Boc-piperidin-3-one to the trans-alcohol with exceptional stereoselectivity (>99.5% ee) and high substrate tolerance (up to 1200 mM). Glucose dehydrogenase cofactor regeneration in ethyl caprylate/water biphasic systems achieves complete conversion in 6 hours at 30°C, outperforming chemical reduction in stereochemical outcome [7].
Table 3: Alternative Synthetic Routes Comparison
Method | Starting Material | Key Steps | Steps | Overall Yield | trans:cis Ratio |
---|---|---|---|---|---|
Ring Expansion | 4-Aminotetrahydrofuran | 1. Mesylation 2. NaN₃ ring expansion 3. Hydrogenation | 7 | 28% | 4:1 |
Biocatalytic Reduction | N-Boc-piperidin-3-one | 1. KRED/GDH biphasic reduction | 2 | 95% | >200:1 |
Classical Resolution | rac-trans-3-amino-4-hydroxypiperidine | 1. Di-p-toluoyl tartrate salt crystallization | 4 | 38% (theoretical max) | >99:1 |
Chiral Pool Utilization: Naturally occurring (-)-nipecotic acid serves as a precursor via hydroxyl-directed epoxidation and regioselective ring opening. Protection of the carboxylate as methyl ester, followed by mCPBA epoxidation and BF₃·OEt₂-mediated hydrolysis, installs the 4-hydroxy group with retention of configuration [5]. This route provides enantiopure material but is constrained by (-)-nipecotic acid availability.
Transitioning from batch to continuous processing addresses key scalability challenges:
Economic analyses reveal 40% cost reduction versus batch processes primarily through reduced catalyst loading, minimized intermediate isolation, and 90% solvent volume reduction [7] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0